2-(m-(2-(3-Amino-2,4,6-triiodophenyl)acetamido)phenoxy)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-[[2-(3-Amino-2,4,6-triiodo-phenyl)acetyl]amino]phenoxy]butanoic acid is a heterocyclic organic compound known for its unique structure and properties. It is primarily used in research and experimental applications due to its complex molecular composition and potential for various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[[2-(3-Amino-2,4,6-triiodo-phenyl)acetyl]amino]phenoxy]butanoic acid involves multiple steps, starting with the iodination of a phenyl ring to introduce the triiodo groups. This is followed by the acetylation of the amino group and subsequent coupling with a butanoic acid derivative. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as pyridine .
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound is generally produced in controlled laboratory settings due to its specialized applications. The process involves stringent reaction conditions to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[3-[[2-(3-Amino-2,4,6-triiodo-phenyl)acetyl]amino]phenoxy]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triiodo groups.
Substitution: The phenyl ring allows for substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to deiodinated compounds .
Scientific Research Applications
2-[3-[[2-(3-Amino-2,4,6-triiodo-phenyl)acetyl]amino]phenoxy]butanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of biochemical pathways and molecular interactions.
Medicine: Investigated for potential use in diagnostic imaging due to its iodine content.
Industry: Utilized in the development of specialized materials and compounds
Mechanism of Action
The mechanism of action of 2-[3-[[2-(3-Amino-2,4,6-triiodo-phenyl)acetyl]amino]phenoxy]butanoic acid involves its interaction with specific molecular targets. The triiodo groups play a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The compound can bind to proteins and enzymes, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2,4,6-triiodobenzoic acid: Shares the triiodo phenyl structure but differs in its overall molecular composition.
2-[3-[(3-amino-2,4,6-triiodo-benzoyl)amino]phenoxy]hexanoic acid: Similar in structure but with a hexanoic acid derivative instead of butanoic acid.
Uniqueness
2-[3-[[2-(3-Amino-2,4,6-triiodo-phenyl)acetyl]amino]phenoxy]butanoic acid is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for a wide range of applications in research and industry, making it a valuable compound for scientific exploration .
Properties
CAS No. |
22708-55-0 |
---|---|
Molecular Formula |
C18H17I3N2O4 |
Molecular Weight |
706.1 g/mol |
IUPAC Name |
2-[3-[[2-(3-amino-2,4,6-triiodophenyl)acetyl]amino]phenoxy]butanoic acid |
InChI |
InChI=1S/C18H17I3N2O4/c1-2-14(18(25)26)27-10-5-3-4-9(6-10)23-15(24)7-11-12(19)8-13(20)17(22)16(11)21/h3-6,8,14H,2,7,22H2,1H3,(H,23,24)(H,25,26) |
InChI Key |
ZDJNIHYAEHEKJB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)OC1=CC=CC(=C1)NC(=O)CC2=C(C(=C(C=C2I)I)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.